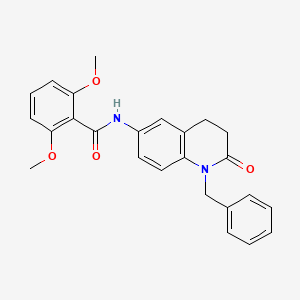

![molecular formula C19H21N5O2 B2447255 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-65-1](/img/structure/B2447255.png)

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

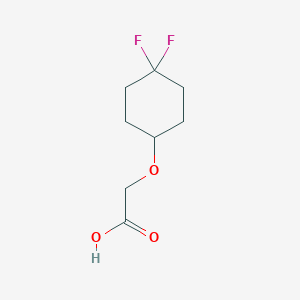

The compound “1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular formula of the compound is C20H21N5O4 . It has an average mass of 395.412 Da and a monoisotopic mass of 395.159363 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 106.6±0.5 cm3 . It has 9 H bond acceptors and 0 H bond donors . It has 5 freely rotating bonds . Its ACD/LogP is 3.54 . Its ACD/LogD (pH 5.5) is 0.59 . Its ACD/LogD (pH 7.4) is 1.56 . Its polar surface area is 89 Å2 . Its polarizability is 42.3±0.5 10-24cm3 . Its surface tension is 54.7±7.0 dyne/cm . Its molar volume is 283.1±7.0 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

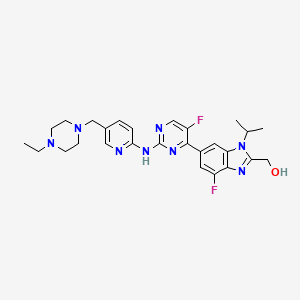

Mesoionic Purinone Analogs : Research on mesoionic purinone analogs, closely related to the compound , has shown their synthesis from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in a specific tautomeric form and demonstrate the ability to undergo hydrolytic ring-opening reactions, suggesting unique chemical behavior that could be leveraged in various scientific applications (Coburn & Taylor, 1982).

Oxidative C-N Bond Formation : A study reported the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines via carbon tetrabromide mediated oxidative C-N bond formation. This method, operating under mild and metal-free conditions, highlights a versatile approach to constructing heterocyclic compounds that could have implications for developing new research chemicals or pharmaceuticals (Huo et al., 2016).

Potential Pharmacological Activities

Receptor Affinity and Enzyme Inhibition : Several studies have focused on the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione and their evaluation for receptor affinity and enzyme inhibitory activities. These compounds were found to interact with serotonin and dopamine receptors, suggesting their potential as frameworks for developing antidepressant and anxiolytic agents. This is indicative of their relevance in neuroscience and pharmacology research (Zagórska et al., 2009), (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity : Another angle of research on related purine derivatives has been their evaluation for antiviral and antihypertensive activities. This demonstrates the broad potential of these compounds in contributing to the development of new therapeutic agents for various diseases (Nilov et al., 1995).

properties

IUPAC Name |

4,6,7,8-tetramethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(20-18(24)21(12)3)22(4)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWVEGCPCJGCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)

![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)

![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)